molecular formula C12H12O4 B15158359 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate CAS No. 652132-67-7

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate

Cat. No.: B15158359
CAS No.: 652132-67-7
M. Wt: 220.22 g/mol
InChI Key: RUZLBQPQBUBDNF-UHFFFAOYSA-N
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Description

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is an organic compound with the molecular formula C13H14O4 It is known for its unique structure, which includes a phenoxy group attached to an oxoethyl moiety, and a methylprop-2-enoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate typically involves the esterification of 2-oxo-2-phenoxyethanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The oxo group can participate in redox reactions, influencing cellular processes. The methylprop-2-enoate group can undergo polymerization, forming cross-linked networks that enhance the compound’s stability and functionality.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenylmethoxyethyl 2-methylprop-2-enoate
  • 2-Oxo-2-(4-methoxyphenyl)ethyl 2-methylprop-2-enoate
  • 2-Oxo-2-(4-chlorophenyl)ethyl 2-methylprop-2-enoate

Uniqueness

2-Oxo-2-phenoxyethyl 2-methylprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its phenoxy group provides aromatic stability, while the oxo and methylprop-2-enoate groups offer reactivity and versatility in various chemical reactions. This combination makes it a valuable compound for diverse scientific and industrial applications.

Properties

CAS No.

652132-67-7

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl) 2-methylprop-2-enoate

InChI

InChI=1S/C12H12O4/c1-9(2)12(14)15-8-11(13)16-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3

InChI Key

RUZLBQPQBUBDNF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC(=O)OC1=CC=CC=C1

Origin of Product

United States

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